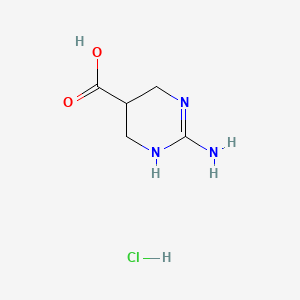

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H9N3O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with β-ketoesters, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

科学的研究の応用

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research indicates that 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride exhibits significant anticonvulsant properties. In comparative studies, it demonstrated over 250 times greater potency than its parent compound in inhibiting the beta-gamma transporter associated with GABAergic neurotransmission . This suggests potential therapeutic uses in treating epilepsy and other seizure disorders.

2. Neurotransmitter Modulation

The compound has been characterized as a potent inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the brain. This modulation is vital for preventing excitotoxicity, a condition linked to neurodegenerative diseases . The ability to influence neurotransmitter dynamics positions this compound as a candidate for further research in neuropharmacology.

3. Synthesis of Derivatives

The chemical structure of this compound allows for the synthesis of various derivatives with enhanced biological activity. For instance, modifications at the 2-position can yield compounds with improved pharmacokinetic profiles or selectivity for specific biological targets . This versatility makes it a valuable scaffold in drug development.

Other Applications

1. Agricultural Chemistry

Tetrahydropyrimidine derivatives have been explored for their potential as insecticides and fungicides. Their ability to inhibit certain biological pathways in pests can lead to effective pest control solutions without the environmental impact associated with traditional pesticides .

2. Industrial Uses

The compound's properties also lend themselves to applications in materials science and industrial chemistry. Its derivatives can function as corrosion inhibitors or additives in various formulations, enhancing product stability and performance .

Case Studies

作用機序

The mechanism of action of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. For example, it has been identified as a potent substrate-inhibitor of the betaine/GABA transporter 1 (BGT1), influencing neurotransmitter uptake and signaling .

類似化合物との比較

Similar Compounds

Ectoine: A cyclic amino acid derivative with protective properties against environmental stress.

2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid: Another pyrimidine derivative with similar structural features.

Uniqueness

Its ability to act as a substrate-inhibitor for BGT1 sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

生物活性

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula: C₄H₈ClN₃O₂

- Molecular Weight: 135.60 g/mol

- CAS Number: 26893-39-0

Biological Activity Overview

Research indicates that this compound exhibits potent biological activities, particularly in modulating excitatory amino acid transporters (EAATs). It has been shown to possess over 250 times greater potency than β-alanine in inhibiting these transporters . This property suggests its potential utility in treating neurological disorders where excitatory neurotransmission is altered.

The compound acts primarily on the excitatory amino acid transporters EAAT1, EAAT2, and EAAT3. These transporters are crucial for maintaining glutamate homeostasis in the central nervous system. Inhibition of these transporters can lead to increased extracellular glutamate levels, which may have implications for conditions such as epilepsy and neurodegenerative diseases.

Table 1: Summary of Research Findings on this compound

Detailed Research Insights

- Pharmacological Characterization : A study characterized the effects of the compound on human EAATs using fluorescence-based membrane potential assays. The results indicated that this compound could significantly alter the transport dynamics of glutamate, suggesting a potential role in managing excitatory neurotransmission disorders .

- Chemical Stability and Formulation : Research into the chemical stability of tetrahydropyrimidines indicates that while the free base form is unstable in aqueous solutions, the hydrochloride salt form exhibits enhanced stability. This stability is critical for drug formulation and delivery systems .

- Therapeutic Potential : Given its ability to modulate excitatory amino acid levels, there is ongoing research into its use as a therapeutic agent in conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .

特性

IUPAC Name |

2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c6-5-7-1-3(2-8-5)4(9)10;/h3H,1-2H2,(H,9,10)(H3,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGIRCVGFLZIDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN=C(N1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185444-92-2 |

Source

|

| Record name | 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: The Betaine/GABA Transporter 1 (BGT1) plays a crucial role in regulating the levels of neurotransmitters GABA (gamma-aminobutyric acid) and betaine in the brain. [] GABA is a major inhibitory neurotransmitter, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. By developing compounds that selectively target BGT1, researchers aim to modulate GABAergic neurotransmission and potentially develop new therapeutic strategies for these conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。